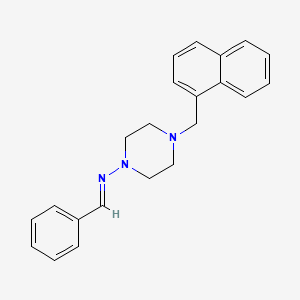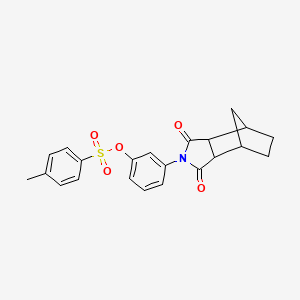![molecular formula C17H14BrNO2S2 B11678344 (5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678344.png)
(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with a furan ring, a brominated phenyl group, and a thiazolidinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazolidinone Core Formation: The thiazolidinone core is formed by the reaction of a thiourea derivative with an α-haloketone under reflux conditions.
Final Coupling: The final step involves the coupling of the brominated furan derivative with the thiazolidinone core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting key enzymes involved in cellular processes.
Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through mitochondrial pathways.
Comparación Con Compuestos Similares
(5E)-5-{[5-(2-Bromo-4-methylphenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
Similar Compounds: Thiazolidine-2,4-dione, 2-aminothiazole, 2-mercaptobenzothiazole.
Uniqueness: The presence of the brominated phenyl group and the furan ring distinguishes it from other thiazolidinones, potentially enhancing its biological activity and specificity.
This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.
Propiedades
Fórmula molecular |
C17H14BrNO2S2 |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14BrNO2S2/c1-3-19-16(20)15(23-17(19)22)9-11-5-7-14(21-11)12-6-4-10(2)8-13(12)18/h4-9H,3H2,1-2H3/b15-9+ |
Clave InChI |
LFZSBOVLKQGJGG-OQLLNIDSSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)C)Br)/SC1=S |
SMILES canónico |
CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C)Br)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[4-(benzyloxy)-3-methoxyphenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11678270.png)
![N,N-dibenzyl-3-bromo-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678282.png)

![4-{5-[(2,5-dimethoxyphenyl)carbamoyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B11678298.png)
![(E)-N-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methoxy]-1-(4-methoxyphenyl)methanimine](/img/structure/B11678312.png)
![5-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678316.png)
![3',5'-dimethyl-1'-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H,1'H-3,4'-bipyrazole-5-carbohydrazide](/img/structure/B11678324.png)
![2-({2-Oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11678328.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678348.png)
![4-{[3-(1,3-Benzoxazol-2-yl)-4-hydroxyphenyl]carbamoyl}phenyl acetate](/img/structure/B11678353.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-methoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678356.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678361.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678364.png)
